molecular formula C12H17NO3 B1618687 N-Acetylhomoveratrylamine CAS No. 6275-29-2

N-Acetylhomoveratrylamine

Cat. No. B1618687
Key on ui cas rn: 6275-29-2
M. Wt: 223.27 g/mol
InChI Key: WEQRLEDPPGQGOP-UHFFFAOYSA-N
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Patent
US04065473

Procedure details

A sample of this material was recrystallized from ethyl acetate and obtained as clusters of sword-shaped crystals, m.p. 151°-153° dec with evolution of HCl. This substance is the hydrochloride of N-(6-chloromethyl-3,4-dimethoxyphenethyl)acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(6-chloromethyl-3,4-dimethoxyphenethyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.ClC[C:4]1[C:9]([CH2:10][CH2:11][NH:12][C:13](=[O:15])[CH3:14])=[CH:8][C:7]([O:16][CH3:17])=[C:6]([O:18][CH3:19])[CH:5]=1>>[C:13]([NH:12][CH2:11][CH2:10][C:9]1[CH:4]=[CH:5][C:6]([O:18][CH3:19])=[C:7]([O:16][CH3:17])[CH:8]=1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
N-(6-chloromethyl-3,4-dimethoxyphenethyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC(=C(C=C1CCNC(C)=O)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)NCCC1=CC(OC)=C(OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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